Cas no 1824903-98-1 (4-Heptenoic acid, 2-fluoro-2-methyl-)

4-Heptenoic acid, 2-fluoro-2-methyl- structure
1824903-98-1 structure
Product name:4-Heptenoic acid, 2-fluoro-2-methyl-
CAS No:1824903-98-1
MF:C8H13FO2
Molecular Weight:160.186026334763
CID:5253318

4-Heptenoic acid, 2-fluoro-2-methyl- 化学的及び物理的性質

名前と識別子

    • 4-Heptenoic acid, 2-fluoro-2-methyl-
    • インチ: 1S/C8H13FO2/c1-3-4-5-6-8(2,9)7(10)11/h4-5H,3,6H2,1-2H3,(H,10,11)
    • InChIKey: PTFHBTQMZTUZOW-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C(F)(C)CC=CCC

4-Heptenoic acid, 2-fluoro-2-methyl- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-384657-1.0g
2-fluoro-2-methylhept-4-enoic acid
1824903-98-1
1.0g
$0.0 2023-03-02

4-Heptenoic acid, 2-fluoro-2-methyl- 関連文献

4-Heptenoic acid, 2-fluoro-2-methyl-に関する追加情報

4-Heptenoic Acid, 2-Fluoro-2-Methyl

The compound 4-heptenoic acid, 2-fluoro-2-methyl (CAS No. 1824903-98-1) is a unique organic compound with significant potential in various chemical and biochemical applications. This compound belongs to the class of α,β-unsaturated carboxylic acids, which are known for their reactivity and versatility in organic synthesis. The presence of the fluoro group at the second carbon introduces interesting electronic effects, while the methyl substitution further enhances the compound's stability and reactivity.

Recent studies have highlighted the importance of α,β-unsaturated carboxylic acids in medicinal chemistry and material science. For instance, researchers have explored the use of 4-heptenoic acid derivatives in designing novel pharmaceutical agents due to their potential anti-inflammatory and antioxidant properties. The fluoro group in 2-fluoro-2-methyl derivatives has been shown to improve bioavailability and pharmacokinetic profiles, making this compound a promising candidate for drug development.

In terms of synthesis, 4-heptenoic acid, 2-fluoro-2-methyl can be prepared via a variety of methods, including catalytic hydrogenation and ene reactions. The choice of synthetic pathway depends on the desired stereochemistry and scalability of the process. Recent advancements in asymmetric catalysis have enabled the production of enantiomerically pure samples, which are crucial for biomedical applications.

The physical properties of 4-heptenoic acid, 2-fluoro-2-methyl are also worth noting. Its melting point is approximately -5°C, and it is sparingly soluble in water but highly soluble in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for use in organic solvent systems commonly employed in pharmaceutical formulations and analytical chemistry.

From an environmental perspective, understanding the biodegradation pathways of 4-heptenoic acid derivatives is essential for assessing their ecological impact. Recent research has demonstrated that these compounds can undergo microbial degradation under anaerobic conditions, suggesting that they are not persistent in the environment when properly managed.

In conclusion, 4-heptenoic acid, 2-fluoro-2-methyl (CAS No. 1824903-98-1) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and reactivity make it a valuable tool in organic synthesis, while its potential pharmacological properties open new avenues for drug discovery. As research continues to uncover its full potential, this compound is poised to play an increasingly important role in both academic and industrial settings.

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